
2,2-双(4-氟苯基)乙酸
描述
Synthesis Analysis
The synthesis of related compounds often involves refluxing starting materials with appropriate reagents. For instance, 2-(4-fluorophenoxy) acetic acid was synthesized by refluxing 4-fluoro-phenol with ethyl chloroacetate in acetone . Similarly, 2,2-Bis[2-(dimethylamino)-5-methylphenyl]acetic acid was synthesized by carboxylation of a lithiated intermediate with gaseous CO2 . These methods suggest that the synthesis of 2,2-bis(4-fluorophenyl)acetic acid could potentially involve similar strategies, such as refluxing or carboxylation reactions.
Molecular Structure Analysis
Crystal structure elucidation is a common technique used to analyze the molecular structure of compounds. For example, the crystal structure of 2-(4-fluorophenoxy) acetic acid was determined, and it crystallizes in the monoclinic system . The crystal structure of 1,2-bis(pyridin-1-ium-4-yl)ethylene bis(5-fluorouracil-1-acetate) was also determined, revealing a three-dimensional network formed by intermolecular hydrogen bonds . These studies indicate that the molecular structure of 2,2-bis(4-fluorophenyl)acetic acid could be similarly analyzed using X-ray crystallography to reveal its crystalline form and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of compounds containing fluorophenyl groups can be studied using various techniques. For instance, 2-fluoro-2 phenylacetic acid was used as a chiral derivatizing agent, and its reactivity was analyzed using 19F NMR spectroscopy . This suggests that 2,2-bis(4-fluorophenyl)acetic acid could also be studied using NMR to understand its chemical behavior, particularly in the context of chiral derivatization.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are often characterized using techniques such as IR, NMR, and MS. For example, the bis(2-morpholino-1-methylethyl) esters of various carboxylic acids were characterized by their IR and PMR spectra . Similarly, the structure of 2,2-bis[2-(dimethylamino)-5-methylphenyl]acetic acid was characterized using X-ray diffraction data . These methods could be applied to 2,2-bis(4-fluorophenyl)acetic acid to determine its physical and chemical properties, such as solubility, melting point, and spectral data.
科学研究应用
1. 药物中间体
2,2-双(4-氟苯基)乙酸作为药物中间体具有重要意义。通常通过弗里德尔-克拉夫茨反应合成,通过磺化可以有效去除不需要的异构体,表明其在精制药物化合物中的重要性 (Fan, 1990)。
2. 1,2-二氧杂环丙烷的形成
在化学合成中,2,2-双(4-氟苯基)乙酸在形成1,2-二氧杂环丙烷中发挥作用。这个过程涉及某些乙烯与锰(III)化合物的反应,展示了它在创造复杂有机化合物中的应用 (Nishino et al., 1991)。
3. 环境污染物研究
虽然与2,2-双(4-氟苯基)乙酸没有直接关系,但其结构类似物2,2-双(氯苯基)乙酸一直是环境研究的焦点,特别是在水生系统中。这些研究突显了需要了解和监测环境中类似化合物的必要性 (Heberer & Dünnbier, 1999)。
4. 燃料电池应用
在能源领域,含有双(4-氟苯基)砜的磺化嵌段共聚物,与2,2-双(4-氟苯基)乙酸密切相关,已经被合成用于燃料电池应用。这些材料表现出高质子传导率等有前景的性质,使它们对可持续能源技术具有价值 (Bae et al., 2009)。
5. 晶体结构和抗肿瘤研究
关于涉及5-氟尿嘧啶-1-乙酸、5-氟尿嘧啶的衍生物,以及其与其他分子如1,2-双(吡啶-1-ium-4-基)乙烯的相互作用的化合物的晶体结构研究是相关的。这些研究有助于理解氟化合物的性质以及它们在癌症治疗中的潜力 (Chen & Xiang, 2006)。
未来方向
The future research directions for “2,2-Bis(4-fluorophenyl)acetic acid” could involve further exploration of its synthesis, characterization, and potential applications. This could include studying its reactivity and mechanism of action, investigating its potential biological activities, and developing new synthetic routes or improving existing ones .
属性
IUPAC Name |
2,2-bis(4-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDCIWAVBWPRSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70542629 | |
| Record name | Bis(4-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(4-fluorophenyl)acetic acid | |
CAS RN |
361-63-7 | |
| Record name | Bis(4-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(Benzyloxy)imidazo[1,2-a]pyridine](/img/structure/B1282718.png)

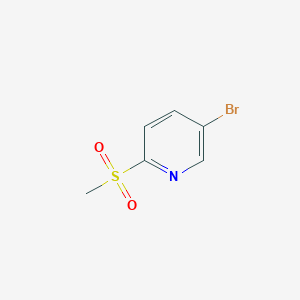

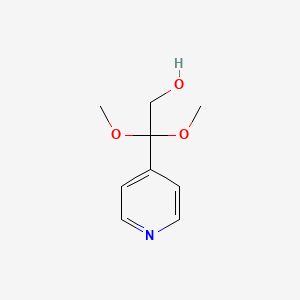
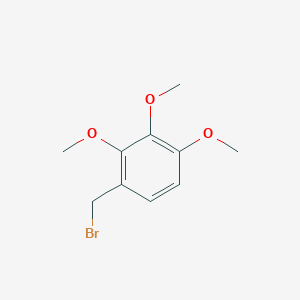


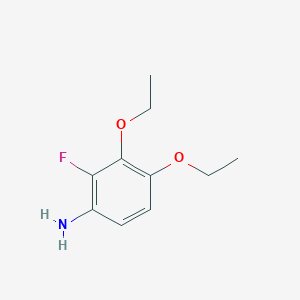
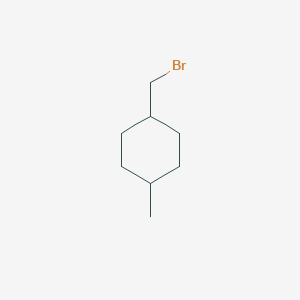
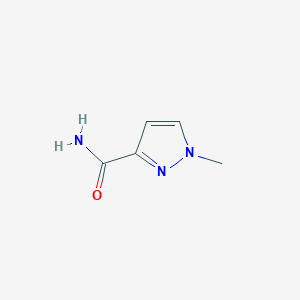


![4-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1282756.png)